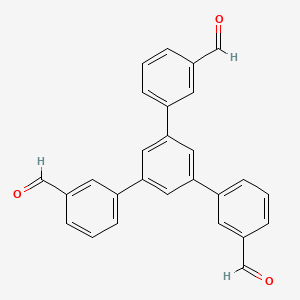

1,3,5-Tris(3-formylphenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVWAQYDZUIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697855 | |

| Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883846-73-9 | |

| Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Emergence of Trigonal Molecular Building Blocks

The development of complex, functional materials is deeply rooted in the principles of molecular geometry and symmetry. The concept of using well-defined molecular building blocks, or "tectons," to construct larger, ordered structures has been a cornerstone of supramolecular chemistry and, more recently, reticular chemistry. Among the various geometries, trigonal building blocks—molecules possessing a three-fold axis of symmetry—have proven to be particularly valuable.

Historically, simple trigonal molecules like 1,3,5-trihydroxybenzene and 1,3,5-benzenetricarboxylic acid have been instrumental in the formation of hydrogen-bonded networks and early metal-organic frameworks (MOFs). The predefined 120-degree orientation of their functional groups allows for the predictable formation of hexagonal or other highly symmetric, porous structures. This predictability is a key tenet of reticular chemistry, which aims to design and synthesize materials with predetermined structures and properties.

The emergence of more complex trigonal building blocks, such as 1,3,5-Tris(3-formylphenyl)benzene, represents a significant advancement in this field. These larger, more rigid molecules provide greater control over the resulting framework's pore size, geometry, and functionality. The central phenyl ring in this compound acts as a rigid core, from which three formylphenyl arms extend, creating a well-defined trigonal scaffold.

Significance of Multifunctional Aldehyde Precursors in Supramolecular and Reticular Chemistry

Multifunctional aldehyde precursors are a class of organic molecules that have become indispensable in the construction of advanced materials, particularly Covalent Organic Frameworks (COFs). Aldehyde groups are highly reactive and can readily undergo condensation reactions with a variety of other functional groups, most notably amines, to form stable imine linkages. This reactivity is the foundation for the synthesis of a vast array of imine-linked COFs.

The significance of using multifunctional aldehydes, such as 1,3,5-Tris(3-formylphenyl)benzene, lies in their ability to form multiple covalent bonds in a specific and predictable geometry. A trifunctional aldehyde can react with a difunctional amine linker, for example, to create a 2D hexagonal sheet. These sheets can then stack to form a 3D porous material. The properties of the resulting COF, such as its porosity, stability, and electronic characteristics, can be tuned by carefully selecting the aldehyde and amine building blocks.

The use of aldehyde precursors offers several advantages:

Dynamic Covalent Chemistry: The formation of imine bonds is often reversible, allowing for "error-checking" during the synthesis process. This self-correction mechanism is crucial for the formation of highly crystalline and ordered frameworks.

Versatility: Aldehydes can react with a wide range of amine-containing molecules, enabling the synthesis of a diverse library of COFs with different functionalities and properties.

Stability: The resulting imine linkages are generally robust, leading to COFs with good thermal and chemical stability.

The strategic placement of the aldehyde groups, as in the meta position of the phenyl rings in this compound, influences the geometry and steric environment of the resulting framework, offering a subtle yet powerful tool for materials design.

Overview of Key Research Domains for 1,3,5 Tris 3 Formylphenyl Benzene

Direct Synthesis Approaches to this compound

Direct construction of the C₃-symmetric triarylbenzene core is a primary strategy for synthesizing this compound. This typically involves the formation of new carbon-carbon bonds to link pre-functionalized aryl units.

Suzuki Coupling Strategies for Triarylbenzene Core Formation

The Suzuki-Miyaura coupling is a powerful and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organohalides and organoboron compounds. This methodology is highly effective for the synthesis of biaryls and polyaryls, including the triarylbenzene core.

The general strategy involves the coupling of a tri-substituted central ring with three equivalents of a functionalized phenylboronic acid or vice versa. For the synthesis of a trialdehyde like 1,3,5-Tris(p-formylphenyl)benzene (B54969) (the para-isomer of the target molecule), a common approach is the reaction of 1,3,5-tribromobenzene (B165230) with 4-formylphenylboronic acid. An analogous and highly relevant synthesis for the para-isomer involves the coupling of 4-bromobenzaldehyde (B125591) with 4-formylphenylboronic acid, which proceeds under reflux in a biphasic solvent system with a palladium catalyst and a base. chemicalbook.com A similar strategy can be applied for the target meta-substituted compound, this compound, by using 1,3,5-tribromobenzene and 3-formylphenylboronic acid.

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Table 1: Representative Reaction Conditions for Suzuki Coupling Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

| Parameter | Condition | Source |

|---|---|---|

| Aryl Halide | 4-Bromobenzaldehyde | chemicalbook.com |

| Boronic Acid | 4-Formylphenylboronic acid | chemicalbook.com |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | chemicalbook.com |

| Base | Potassium carbonate (2M aqueous solution) | chemicalbook.com |

| Solvent | Tetrahydrofuran (B95107) (THF) / Water | chemicalbook.com |

| Temperature | Reflux | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Yield | 81% (for a related biphenyl (B1667301) product) | chemicalbook.com |

Alternative Cross-Coupling Reactions

While Suzuki coupling is prevalent, other methods can be employed to construct the 1,3,5-triarylbenzene core. An important alternative is the acid-catalyzed self-condensation or cyclotrimerization of acetophenones. sapub.orgrsc.orggoogle.com In this approach, three molecules of a substituted acetophenone (B1666503) undergo a condensation reaction to form the central benzene (B151609) ring. For instance, the treatment of 4'-methoxyacetophenone (B371526) with sulfuric acid yields 1,3,5-tris(4'-methoxyphenyl)benzene. google.com The subsequent functionalization of the resulting triarylbenzene product would be necessary to install the desired aldehyde groups.

Various catalysts have been explored for this cyclotrimerization, including copper(II) chloride, which acts as an effective Lewis acid catalyst for the self-condensation of acetophenone and its derivatives. sapub.org Other reported catalysts include super acid sulfonic clays (B1170129) and nanoclinoptilolite, which can promote the reaction under heterogeneous or solvent-free conditions. rsc.orgscielo.org.mx

Functional Group Interconversion and Post-Synthetic Modification

Once the triarylbenzene trialdehyde core is synthesized, the aldehyde functionalities serve as versatile handles for further chemical transformations, allowing for the creation of a diverse range of derivatives.

Preparation of 1,3,5-Tris(3-hydroxymethylphenyl)benzene through Reduction

The three formyl groups of this compound can be readily reduced to the corresponding primary alcohols to yield 1,3,5-Tris(3-hydroxymethylphenyl)benzene. This transformation is a standard functional group interconversion in organic synthesis. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones to alcohols in the presence of many other functional groups. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting trialcohol is a key intermediate for further derivatization, particularly for the synthesis of esters and ethers.

Derivatization to Propargyl-Functionalized Analogues

The trialcohol, 1,3,5-Tris(3-hydroxymethylphenyl)benzene, can be further modified to introduce other functionalities. A notable example is the synthesis of propargyl-functionalized analogues. The propargyl group (a 2-propynyl group) is valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile linking of the triarylbenzene core to other molecules.

The synthesis of the tri-propargyl ether derivative can be achieved via a Williamson ether synthesis. This involves deprotonating the three hydroxymethyl groups with a suitable base, such as sodium hydride (NaH), to form the corresponding tri-alkoxide. This is followed by reaction with three equivalents of a propargyl halide, typically propargyl bromide, in an appropriate solvent like anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). A similar procedure has been successfully used for the propargylation of related polyhydroxy compounds. unimi.it

Table 2: General Two-Step Derivatization Pathway

| Step | Transformation | Typical Reagents | Product |

|---|---|---|---|

| 1 | Reduction | Sodium borohydride (NaBH₄), Methanol | 1,3,5-Tris(3-hydroxymethylphenyl)benzene |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, thereby minimizing difficult and costly purification steps.

For the Suzuki coupling synthesis, several parameters can be fine-tuned.

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. Different ligands can significantly affect the catalyst's stability, activity, and substrate scope.

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the rate of transmetalation and suppress side reactions.

Solvent: The solvent system (e.g., toluene, dioxane, THF/water) affects the solubility of the reactants and catalyst and can influence the reaction rate and outcome.

Temperature: While many Suzuki couplings are run at elevated temperatures (reflux), some modern catalyst systems are active at room temperature, which can improve functional group tolerance.

For acid-catalyzed cyclotrimerization reactions, optimization may involve screening different acid catalysts (both Lewis and Brønsted acids), adjusting the reaction temperature, and determining the ideal solvent or the feasibility of solvent-free conditions to drive the condensation reaction to completion and simplify product isolation. rsc.org The use of heterogeneous catalysts can be particularly advantageous for simplifying purification, as the catalyst can be removed by simple filtration. rsc.org

Solvent Selection and Catalytic Systems

The choice of solvent and catalytic system is paramount for achieving high yields and purity in the synthesis of this compound and related triarylbenzene trialdehydes. The Suzuki-Miyaura reaction is sensitive to these parameters, which influence catalyst activity, stability, and substrate solubility.

Solvent Selection: A variety of solvents can be employed for the Suzuki-Miyaura coupling, ranging from nonpolar to polar aprotic and protic solvents. The optimal solvent often depends on the specific substrates and catalytic system used.

Aprotic Polar Solvents: Solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (THF) are frequently used and have been shown to be effective for the synthesis of triarylbenzenes. beilstein-journals.org They are capable of dissolving both the organic substrates and the organometallic intermediates.

Aqueous Mixtures: The use of aqueous solvent systems, often in combination with an organic co-solvent like ethanol or toluene, is a common practice in Suzuki couplings. researchgate.netmdpi.com Water can facilitate the dissolution of the inorganic base and, in some cases, enhance the reaction rate.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) can also be utilized. researchgate.net Their polarity can influence the reaction mechanism and selectivity, particularly in cases of substrates with multiple reactive sites. researchgate.netnih.gov

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). mdpi.comorganic-chemistry.org

Phosphine Ligands: Electron-rich and bulky phosphine ligands are widely used to enhance the activity of the palladium catalyst, especially for less reactive aryl chlorides. libretexts.org Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphine ligands like SPhos. organic-chemistry.orgnih.gov For the coupling of aryl bromides, triphenylphosphine (B44618) (PPh₃) can also be effective. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for Suzuki-Miyaura couplings, often exhibiting high stability and catalytic activity.

"Ligand-Free" Systems: In some instances, particularly with highly reactive substrates, the reaction can proceed without the addition of an external ligand, although the true catalytic species may involve in-situ formed ligand-stabilized palladium complexes or palladium nanoparticles. researchgate.net

The selection of the base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to activate the boronic acid for transmetalation. psu.edu

| Parameter | Options | Typical Application/Consideration |

| Solvent | 1,4-Dioxane, THF, Toluene/Water, Ethanol/Water | General purpose, good solubility for many substrates. beilstein-journals.orgresearchgate.net |

| DMF, Acetonitrile | Can influence selectivity in complex substrates. researchgate.netnih.gov | |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Common and effective sources of palladium. mdpi.comorganic-chemistry.org |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos | Choice depends on the reactivity of the aryl halide. Bulky, electron-rich ligands are good for aryl chlorides. organic-chemistry.orglibretexts.orgnih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts. | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. psu.edu |

Temperature and Time Regimes

The temperature and duration of the reaction are crucial parameters that need to be optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

Temperature: The optimal reaction temperature for the Suzuki-Miyaura coupling can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system.

Room Temperature: With highly active catalytic systems and reactive substrates (e.g., aryl iodides or bromides), the reaction can sometimes proceed efficiently at room temperature. organic-chemistry.org

Elevated Temperatures: More commonly, elevated temperatures, typically in the range of 80-110 °C, are required to drive the reaction to completion, especially when using less reactive aryl halides like bromides or chlorides. researchgate.netresearchgate.net Optimization studies have shown that for some systems, 80 °C is an optimal temperature, with lower temperatures leading to a sharp decrease in yield. researchgate.net Microwave heating has also been employed to significantly reduce reaction times. researchgate.net

Time: The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting materials.

Reaction times can range from a few hours to 24 hours or more. beilstein-journals.orgresearchgate.net For instance, a reaction might be run for 12-24 hours to ensure the formation of the trisubstituted product. researchgate.net The specific duration will depend on the reaction temperature, catalyst loading, and the inherent reactivity of the coupling partners.

| Parameter | Range | Factors Influencing Selection |

| Temperature | Room Temperature to 120 °C | Substrate reactivity (Aryl-I > Aryl-Br > Aryl-Cl), catalyst activity. organic-chemistry.orgresearchgate.netresearchgate.net |

| Time | 4 to 24 hours | Temperature, catalyst loading, monitoring of reaction progress. beilstein-journals.orgresearchgate.net |

Purification Techniques for Academic Synthesis

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the desired this compound in high purity, particularly in an academic research setting.

The typical work-up procedure involves cooling the reaction mixture, followed by an extractive work-up. This usually entails partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution to remove the inorganic base and other water-soluble byproducts. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

The crude product obtained after the initial work-up is often a mixture containing the desired product, residual starting materials, catalyst residues, and byproducts from side reactions. Therefore, further purification is almost always required.

Silica (B1680970) Gel Chromatography: This is the most common and effective method for purifying triarylbenzene derivatives on a laboratory scale. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A suitable eluent system, typically a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/pentane), is then used to separate the components based on their polarity. rsc.org The formyl groups in this compound increase its polarity, facilitating its separation from less polar impurities.

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly crystalline material. This involves dissolving the product in a hot solvent in which it has good solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Washing: In some cases, washing the crude solid with a suitable solvent can remove certain impurities.

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure an efficient, cost-effective, and safe process.

Solvent Choice and Recovery: The choice of solvent for a large-scale process is dictated by factors such as cost, safety (flammability, toxicity), and ease of recovery and recycling. While solvents like THF and dioxane are common in the lab, their use on an industrial scale may be more restricted. researchgate.net The use of greener solvents or even water as a reaction medium is highly desirable. psu.edu

Reaction Conditions and Process Safety: The exothermic nature of the Suzuki-Miyaura reaction needs to be carefully managed on a large scale to prevent thermal runaways. This requires robust temperature control and monitoring systems. The use of flammable solvents and pyrophoric reagents (in some cases) also necessitates stringent safety protocols.

Product Purification and Impurity Profile: The purification method used on a large scale must be efficient and scalable. While column chromatography is a staple in the lab, it is often not practical for large-scale production. Crystallization, distillation, and extraction are more commonly used industrial purification techniques. The removal of residual palladium from the final product to meet regulatory requirements (often in the parts-per-million range) is a critical step. researchgate.net

Process Optimization and Robustness: A scalable process must be robust and reproducible. This involves a thorough understanding of the reaction kinetics and the influence of various parameters on yield and purity. Design of Experiments (DoE) methodologies are often employed to optimize the reaction conditions for large-scale production.

Covalent Organic Frameworks (COFs) Derived from this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. rsc.org The design and synthesis of COFs from molecular building blocks have opened up new avenues for creating materials with tunable properties for various applications, including gas storage, separation, and catalysis. rsc.orgresearchgate.net

The construction of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. mdpi.com Trigonal trialdehydes, such as this compound, are key components in this process. Their C3 symmetry allows for the formation of two-dimensional (2D) hexagonal networks or complex three-dimensional (3D) structures when reacted with complementary linear or multi-topic linkers. rsc.orgresearchgate.net

The selection of building blocks with appropriate symmetry and geometry is crucial for achieving high crystallinity, a defining feature of COFs. researchgate.net The predictable connectivity of trigonal trialdehydes enables the rational design of COFs with specific pore sizes and shapes. For instance, the reaction of a C3-symmetric trialdehyde with a C2-symmetric linear diamine typically results in a hexagonal honeycomb (hcb) topology. rsc.org The planarity of the building blocks also plays a significant role, with planar monomers generally leading to more crystalline and porous COFs. nih.gov

Imine-based COFs are among the most studied due to the reversible nature of the imine condensation reaction, which allows for error correction during synthesis and often leads to highly crystalline materials. researchgate.netrsc.org this compound and its isomer, 1,3,5-tris(4-formylphenyl)benzene (TFPB), are frequently used as the trigonal node in the construction of these COFs. ossila.comresearchgate.net

When this compound is reacted with various amine linkers, it forms robust 2D or 3D frameworks. ossila.comnih.gov For example, the condensation with 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline results in an imine-linked COF with a cross-linked network structure. researchgate.net Similarly, its reaction with 4,4″-diamino-p-terphenyl can form the basis for magnetic COF composites when synthesized in the presence of Fe3O4 nanoparticles. researchgate.net The resulting imine linkages are recognized as active sites for interactions with guest molecules. rsc.org

| Linker | Resulting COF/Material | Application |

| Amine derivatives | Imine-linked COFs | CO2 capture, sensors, photocatalytic hydrogen evolution. ossila.com |

| 4,4″-diamino-p-terphenyl | Fe3O4@COFs | Magnetic solid-phase extraction. researchgate.net |

| 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) | Imine-linked 2D COF | Visible-light photocatalysis. rsc.org |

| Benzyl (B1604629) cyanide derivatives | 2D semiconducting COF | H2 evolution. ossila.com |

Beyond imines, this compound is also utilized in the synthesis of COFs with other linkage chemistries, most notably hydrazone linkages. Hydrazone-linked COFs are known for their high crystallinity and excellent chemical and thermal stability. acs.orgkaist.ac.kr The condensation of 1,3,5-triformylbenzene (a related trigonal trialdehyde) or TFPB with 2,5-diethoxyterephthalohydrazide (B2763183) yields highly porous and stable 2D frameworks, designated as COF-42 and COF-43, respectively. nih.govacs.orgkaist.ac.kr These materials exhibit permanent porosity and are of interest for applications in gas storage and separation. acs.org

Recent research has expanded to include novel processing routes to produce crystalline hydrazone-linked COF gels and aerogels with hierarchical porosity. nih.gov These advancements demonstrate the versatility of hydrazone chemistry in creating adaptable COF architectures. nih.gov Furthermore, hydrazone-based COFs have been explored for photocatalytic hydrogen production from water under visible light. arxiv.org

Other linkage chemistries, such as acrylonitrile (B1666552) linkages, have also been explored. For instance, a COF constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene nodes and acrylonitrile linkages demonstrated pH-responsive fluorescence. ossila.com

| Linker | Linkage Type | Resulting COF | Key Properties |

| 2,5-diethoxyterephthalohydrazide | Hydrazone | COF-43 | Highly crystalline, chemically and thermally stable, permanently porous. acs.orgkaist.ac.kr |

| Hydrazine hydrate | Azine | ACOF-1 | High selectivity for CO2 over N2 and CH4. nih.gov |

| Acrylonitrile | Acrylonitrile | Smart COF | pH-responsive absorption and fluorescence, high fluorescence quantum yield. ossila.com |

The ability to tailor the topology and crystallinity of COFs is a key advantage of this class of materials. This is achieved through the careful selection of building blocks with specific geometries and symmetries. acs.org

While the combination of trigonal and linear building blocks typically leads to 2D hexagonal topologies like hcb , more complex and three-dimensional topologies can be accessed. rsc.org For instance, the tth topology can be synthesized from three-component reactions involving hexatopic, tetratopic, and tritopic linkers. rsc.org

The rational design of 3D COFs has led to the discovery of novel topologies such as pto and mhq-z . nih.govrepec.orgnih.gov These are achieved by judiciously selecting planar building blocks with appropriate conformational strains that favor their assembly into 3D networks. For example, the reaction of a trigonal-planar building block like TFPB with a rectangular-planar linker can result in a pto topology, which is characterized by large pores and low density. nih.govresearchgate.net The mhq-z net topology, on the other hand, is constructed from face-enclosed organic polyhedra, resulting in a uniform micropore size. nih.govrepec.orgnih.gov These findings expand the structural possibilities for 3D COFs. nih.govrepec.orgresearchgate.net

Achieving high structural order and precise control over pore size are critical for optimizing the performance of COFs. Several strategies have been developed to enhance crystallinity and control porosity. One approach is to modulate the reversibility of the formation process. acs.org The use of modulators, such as p-toluidine, during synthesis can be key to ensuring high crystallinity. nih.gov

Interlayer interactions also play a crucial role in the structural integrity of 2D COFs. acs.orgnih.gov By incorporating functional groups, such as methoxy (B1213986) groups, into the building blocks, it is possible to direct the stacking of layers and influence the effective pore size. nih.gov This can lead to more ordered, nearly eclipsed stacking arrangements, which can enhance thermal stability. acs.orgnih.gov Additionally, the choice of building blocks with inherent rigidity and planarity can reduce structural defects and lead to higher crystallinity. nih.gov The development of dual-pore COFs, which contain pores of different sizes within a single framework, represents another advanced strategy for pore engineering. researchgate.net

Functional COFs for Advanced Material Applications

Covalent organic frameworks derived from this compound and its analogues exhibit exceptional properties, including high thermal and chemical stability, large surface areas, and tunable functionalities. These attributes make them highly suitable for a range of advanced material applications.

The porous and highly functionalizable nature of COFs makes them excellent platforms for heterogeneous catalysis. The large surface area allows for a high density of active sites, while the defined pore structure can impart size and shape selectivity to catalytic reactions.

COFs synthesized from 1,3,5-Tris(4-formylphenyl)benzene have demonstrated potential in photocatalysis, such as in the production of hydrogen. For instance, a two-dimensional semiconducting COF, created through a Knoevenagel condensation reaction with a benzyl cyanide derivative, was investigated for hydrogen evolution, showing a production rate of 2.9 μmol/h. ossila.com The inherent semiconducting properties of these frameworks, often characterized by narrow band gaps (e.g., ~1.9 eV), facilitate efficient charge transfer, a critical factor for photocatalytic activity. Furthermore, vinylene-bridged two-dimensional COFs, synthesized via Knoevenagel condensation of tricyanomesitylene with aromatic aldehydes like 1,3,5-tris(4-formylphenyl)benzene, have shown excellent photophysical properties and efficiency in aerobic photocatalytic transformations. acs.org

COFs serve as effective heterogeneous catalysts for various organic reactions. For example, palladium-containing COFs have shown excellent catalytic activity in Suzuki-Miyaura coupling reactions. rsc.orgnih.gov These catalysts offer the advantage of easy separation and recyclability, which is crucial for sustainable chemical processes. nih.gov Additionally, the aldehyde groups of this compound and its isomers are reactive in condensation reactions like the Knoevenagel condensation, which is a key step in the synthesis of certain COFs themselves. acs.org This reactivity underscores the dual role of this compound as both a building block and a participant in catalytic transformations.

| Catalyst System | Reaction Type | Key Findings |

| Pd/COF-LZU1 | Suzuki-Miyaura coupling | Efficient heterogeneous catalysis. |

| Pd(II)-containing COFs | Suzuki-Miyaura coupling | Excellent catalytic activity with mechanochemically synthesized COFs. rsc.org |

| Vinylene-bridged 2D COFs | Aerobic photocatalytic transformation | High efficiency and recyclability in converting arylboronic acids to phenols. acs.org |

The high surface area, tunable porosity, and the ability to incorporate specific functional groups make COFs based on this compound derivatives excellent candidates for the development of highly sensitive and selective sensors. nih.gov

COFs have been successfully integrated into electrochemical sensing platforms. For instance, a COF synthesized from 1,3,5-tris(p-formylphenyl)benzene (TFPB) and thionine, when combined with carbon nanotubes, was used to create a modified electrode for the determination of ascorbic acid. nih.gov In another application, a COF made from TFPB and 1,4-diaminobenzene was combined with amino-functionalized graphene and MoS₂ nanosheets to develop a novel electrochemical sensor for detecting purine (B94841) bases in DNA samples. nih.gov These examples highlight the versatility of TFPB-based COFs in creating sophisticated electrochemical sensors for various analytes.

| Sensor Composition | Analyte | Key Features |

| COF-Thi−TFPB−CNT composite | Ascorbic acid | Efficient determination of the analyte. nih.gov |

| TFPB-PDA-COF/NH₂-rG/MoS₂/GCE | Adenine and guanine (B1146940) in DNA | Enhanced conductivity and electrocatalysis. nih.gov |

The incorporation of fluorinated derivatives of this compound into COFs can lead to materials with enhanced fluorescence properties. A COF constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene exhibited a 20% increase in fluorescence quantum yield and rapid pH-responsive absorption and fluorescence. ossila.com This pH sensitivity makes such materials suitable for applications in smart systems that respond to changes in their environment. Furthermore, COFs have been developed as nanocarriers for drug delivery with pH-responsive release mechanisms. For example, a nanoscale COF demonstrated effective pH-responsive release of the drug plumbagin, with faster release in a mildly acidic environment (pH 5.5) compared to physiological pH (7.4). nih.gov

Gas Adsorption and Separation Technologies (e.g., CO2 capture)

Porous materials derived from this compound and its isomers have shown considerable promise in gas adsorption and separation, particularly for carbon dioxide (CO2) capture. Covalent Organic Frameworks (COFs) synthesized using 1,3,5-Tris(4-formylphenyl)benzene as a building block have been investigated for their CO2 uptake capabilities. For instance, a benzothiazole-linked COF demonstrated a CO2 adsorption of 7.8 wt% at 273 K and 1 bar. ossila.com These materials exhibit good thermal stability, which is a crucial factor for practical applications in industrial settings. ossila.com The high surface area and tunable porosity of these COFs allow for selective gas adsorption, making them attractive candidates for mitigating greenhouse gas emissions. Research has also explored the use of azine-linked COFs, such as ACOF-1, which displayed high adsorption selectivity for CO2 over nitrogen (N2) and methane (B114726) (CH4). unt.edu

Energy Storage Systems (e.g., Supercapacitors, Organic Batteries)

The unique electronic properties and porous nature of materials derived from this compound make them suitable for energy storage applications. While direct research on this compound in supercapacitors and organic batteries is emerging, related structures have shown significant potential. For example, redox-active porous organic polymers (POPs) have been investigated for their high capacitance in supercapacitors. researchgate.net The challenge of low electrical conductivity in some POPs has been addressed by creating composites with materials like multi-walled carbon nanotubes (MWCNTs), resulting in significantly enhanced capacitance and cycling stability. researchgate.net Additionally, solar thermal fuels (STFs) based on azobenzene (B91143) derivatives, which share a similar trisubstituted benzene core, have been developed for solar energy storage and on-demand heat release. rsc.org These systems can store energy through light-induced isomerization and release it when triggered, demonstrating the potential of these molecular architectures in energy applications. rsc.org

Advanced Membrane Science

Covalent Organic Frameworks (COFs) derived from building blocks like this compound are being explored for their potential in advanced membrane science. The well-defined and tunable pore structures of COFs make them ideal for creating membranes with precise separation capabilities. For instance, a fluorine-rich COF, TPTF-COF, constructed from a fluorinated derivative of this compound, has been noted for its potential application in membranes. ossila.com The ability to engineer the pore size and functionality of these COF-based membranes at the molecular level opens up possibilities for highly efficient and selective separations in various industrial processes.

Adsorption and Remediation (e.g., fluoroquinolones, lipids)

The adsorptive properties of materials synthesized from 1,3,5-Tris(p-formylphenyl)benzene have been harnessed for environmental remediation. biosynth.com Specifically, magnetic covalent organic frameworks (Fe3O4@COFs) with a core-shell structure have been developed for the solid-phase extraction of fluoroquinolones, a class of antibiotics, from aqueous solutions. researchgate.net These materials exhibit high extraction efficiencies and can be easily separated from the solution using a magnetic field. researchgate.net The high surface area and the presence of specific functional groups within the COF structure contribute to their strong affinity for pollutants like fluoroquinolones. researchgate.net This application highlights the potential of these materials in water treatment and the removal of emerging contaminants. biosynth.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Hybrid Materials

This compound and its derivatives are not only used in purely organic frameworks but also serve as crucial linkers in the construction of Metal-Organic Frameworks (MOFs) and MOF/COF hybrid materials. escholarship.org In MOFs, the organic linkers connect metal ions or clusters to form a three-dimensional porous structure. The tripodal nature of these benzene derivatives allows for the formation of MOFs with specific topologies and high porosity. nih.gov

Hybrid materials that combine the properties of both MOFs and COFs are also being developed. escholarship.org One approach involves growing a COF shell around a MOF core, creating a "COF-on-MOF" structure. escholarship.org This strategy allows for the engineering of materials with combined functionalities, potentially leading to enhanced performance in areas like catalysis and sensing. For example, a MOF can be functionalized with aldehyde groups, which then act as anchor points for the growth of a COF layer. escholarship.org

Supramolecular Assemblies and Discrete Organic Cages

Beyond extended frameworks, this compound is a key component in the creation of discrete supramolecular assemblies and organic cages. These structures are formed through self-assembly processes driven by reversible covalent bond formation.

Synthesis of Organic Cages via Cycloimination Reactions

Porous organic cages (POCs) are a class of materials with inherent, permanent voids that can encapsulate guest molecules. oaepublish.com These cages are often synthesized through cycloimination reactions between multifunctional aldehydes, such as this compound, and corresponding multifunctional amines. The reversible nature of the imine bond formation allows for "error-checking" during the assembly process, leading to the formation of well-defined, thermodynamically stable cage structures. These organic cages can then be used as building blocks themselves to create larger, porous frameworks known as organic cage-based frameworks (OCFs). oaepublish.com For example, a cage with aldehyde functionalities can be reacted with diamines to produce crystalline COFs, demonstrating a hierarchical approach to material design. oaepublish.com

Factors Influencing Cage Formation and Stability

The synthesis of porous organic cages (POCs) from building blocks like 1,3,5-tris(p-formylphenyl)benzene, a structural isomer of the title compound, is a delicate process governed by several interconnected factors. The final structure, yield, and stability of the molecular cage are not accidental but a result of precise chemical and geometric control.

Building Block Flexibility: The rigidity or flexibility of the constituent building blocks is a critical determinant in cage assembly. Studies have shown that increased flexibility in the linkers can hinder the formation of larger, more complex cage structures. For instance, when a flexible trialdehyde panel like 1,3,5-tris(p-formylphenyl)benzene is used, the reaction tends to favor the formation of smaller, monomeric cages rather than larger, catenated (interlocked) cage dimers. researchgate.net This is because the rotational freedom of flexible components can lead to the formation of smaller, propeller-shaped cages with one-dimensional channels instead of the intended larger architectures. nih.gov Conversely, rigidity in the building blocks is crucial for successfully constructing robust cages linked by strong C-C bonds. acs.org

Linker Geometry and Bond Angles: The geometry of the linkers used in conjunction with the trialdehyde core has a profound impact on the resulting cage. acs.org There is a direct relationship between the bond angles within the linkers and the size of the cage that can be formed; wider bond angles typically facilitate the assembly of larger molecular cages. acs.org Even minor alterations to these angles can dramatically affect the crystallization and final structure of the POCs. acs.org

Functional Group Effects: The introduction of specific functional groups onto the aldehyde precursor can significantly enhance the stability of the resulting cage. In one example, adding a methoxy (-OMe) group to the trialdehyde created a sterically hindered and hydrophobic environment around the newly formed imine bonds. nih.gov This modification served to protect the cage from hydrolysis, leading to exceptional chemical stability across a wide range of acidic and basic conditions. nih.gov The electronic properties of the functional group also contribute to this enhanced stability. nih.gov

Reaction Conditions: The conditions under which the reaction occurs are paramount to successfully synthesizing the desired POCs. nih.govacs.org Key parameters that must be carefully controlled include temperature, the choice of solvent, the concentration of the building blocks, the presence and type of catalyst, and even the rate at which the reactants are added. acs.org Any deviation from optimal conditions can lead to the formation of undesired products, such as covalent organic frameworks (COFs) or other polymeric materials, instead of discrete molecular cages. acs.org

| Linking Chemistry | The type of chemical bond linking the cage components determines its robustness. Reversible imine bonds are common but can be unstable. acs.orgrsc.org | A hybrid approach involving initial reversible imine condensation followed by irreversible "tying" chemistry resulted in robust cages stable in a pH range of 2.0–12.0. acs.org |

Self-Assembly Strategies in Supramolecular Chemistry

Self-assembly is the cornerstone of supramolecular chemistry, where molecules spontaneously organize into ordered structures. This compound and its structural analogues are master building blocks in this field, capable of forming a diverse range of architectures through various strategic interactions.

The primary self-assembly strategy involves the use of reversible reactions to form discrete, cage-like structures, as detailed in the previous section. However, the utility of this trialdehyde extends to the creation of infinite, porous crystalline networks known as Covalent Organic Frameworks (COFs). In this approach, 1,3,5-tris(4-formylphenyl)benzene reacts with amine-containing linkers to form COFs with imine linkages, which are noted for applications in gas capture. ossila.com These materials exhibit high thermal stability, withstanding temperatures up to 450 °C. ossila.com Another strategy involves Knoevenagel condensation with benzyl cyanide derivatives to produce two-dimensional semiconducting COFs. ossila.com

Beyond covalent assembly, the core benzene-1,3,5-triyl motif is central to self-assembly driven by weaker, non-covalent forces. Benzene-1,3,5-tricarboxamides (BTAs), which share the same C3-symmetric core, are well-known for their ability to self-assemble into one-dimensional, rod-like supramolecular polymers stabilized by a network of threefold hydrogen bonds. rsc.org

A more complex, hierarchical self-assembly strategy has been demonstrated using a BTA core functionalized with dipicolinic acid groups. digitellinc.com By itself, this molecule is too small to polymerize. However, upon the addition of metal ions, it forms coordination-bonded clusters. These clusters then act as larger "monomers" that can stack effectively through hydrogen bonding to form long, stable filaments. digitellinc.com This represents a multi-level assembly process, creating a doubly supramolecular polymer connected radially by coordination bonds and axially by hydrogen bonds. digitellinc.com On surfaces, related molecules like 1,3,5-tris(4-bromophenyl)benzene (B1296842) can self-assemble into periodic arrangements, where the final structure is dictated by a delicate balance between intermolecular interactions (like halogen bonds and van der Waals forces) and interactions with the substrate. nih.gov

Table 2: Self-Assembly Strategies and Resulting Architectures

| Strategy | Driving Force(s) | Resulting Architecture | Example Precursor |

|---|---|---|---|

| Discrete Cage Synthesis | Reversible imine condensation | Porous Organic Cages (POCs) | 1,3,5-tris(p-formylphenyl)benzene researchgate.net |

| Framework Synthesis | Imine or hydrazone linkage formation | Covalent Organic Frameworks (COFs) | 1,3,5-tris(4-formylphenyl)benzene ossila.comunt.edu |

| 1D Supramolecular Polymerization | Threefold hydrogen bonding | Nanometer-sized rod-like structures | Benzene-1,3,5-tricarboxamides (BTAs) rsc.org |

| Hierarchical Assembly | Coordination bonding followed by hydrogen bonding | Complex, stable filaments (doubly supramolecular polymer) | BTA core with dipicolinic acid groups digitellinc.com |

| 2D Surface Assembly | Intermolecular (halogen/hydrogen bonds, vdW) and molecule-substrate interactions | Periodic honeycomb networks or random arrangements | 1,3,5-tris(4-bromophenyl)benzene nih.gov |

Advanced Spectroscopic and Structural Characterization of 1,3,5 Tris 3 Formylphenyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation

No specific, experimentally verified ¹H NMR data for 1,3,5-Tris(3-formylphenyl)benzene could be located in the reviewed sources. For a definitive structural analysis, one would expect to observe distinct signals corresponding to the aldehydic protons and the various aromatic protons on both the central and peripheral benzene (B151609) rings. The chemical shifts and coupling patterns of these protons would be unique due to the meta-substitution pattern.

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

Similarly, published ¹³C NMR spectra for this compound are not available. A ¹³C NMR spectrum would be critical for confirming the carbon framework, showing characteristic peaks for the carbonyl carbons of the aldehyde groups and the various non-equivalent aromatic carbons. Data for related structures, such as 1,3,5-triphenylbenzene (B1329565), are available but cannot be used for accurate comparison. rsc.org

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. However, without the foundational 1D spectra, no analysis based on 2D NMR techniques for this compound can be provided.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups and analyzing the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR spectral data for this compound is not present in the available literature. An experimental spectrum would be expected to show a strong characteristic absorption band for the C=O stretching of the aldehyde functional groups, typically in the region of 1690-1715 cm⁻¹. Other expected bands would include C-H stretching from the aromatic rings and the aldehyde, as well as C=C stretching absorptions for the aromatic framework. While FT-IR data for the para-substituted isomer exists, it cannot be used for the meta isomer. chemicalbook.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry serves as a fundamental tool for determining the molecular weight and confirming the formation of complex supramolecular structures derived from this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large, non-volatile molecules like porous organic cages. This soft ionization method allows for the determination of the molecular weights of intact cage structures, providing direct evidence of their formation. In the context of imine condensation reactions involving this compound and various amine linkers, MALDI-TOF MS can confirm the successful synthesis of the desired [n+m] cage assemblies. The resulting mass spectrum would exhibit peaks corresponding to the calculated molecular weights of the cage products, often as protonated or sodiated species. While specific MALDI-TOF data for cages derived directly from this compound are not extensively reported in the reviewed literature, the technique is widely applied to analogous systems. For instance, it has been used to identify and analyze gossypol (B191359) imine derivatives, demonstrating its utility in characterizing complex Schiff base products. researchgate.net

The selection of an appropriate matrix is critical for successful MALDI-TOF analysis. tcichemicals.com For large organic molecules like POCs, matrices such as sinapinic acid or α-cyano-4-hydroxycinnamic acid are commonly employed to facilitate desorption and ionization of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of novel compounds. For derivatives of this compound, HRMS can distinguish between compounds with very similar nominal masses, thereby confirming the chemical formula with a high degree of confidence. This is particularly important when functional groups are introduced or modified in the parent structure.

For example, in the synthesis of new 1,3,5-triazine (B166579) derivatives, mass spectrometry is a key technique used to confirm the structures of the final products. researchgate.net Similarly, studies on analogous 1,3,5-trisarylbenzenes utilize mass spectrometry to verify the successful synthesis of the target molecules. ossila.com The high mass accuracy of techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR) allows for the unambiguous identification of the synthesized derivatives.

X-ray Diffraction Analysis of Framework Structures

X-ray diffraction techniques are indispensable for elucidating the crystalline nature and precise atomic arrangement of the extended structures formed from this compound, such as COFs.

Powder X-ray Diffraction (PXRD) is the primary method used to assess the crystallinity and identify the phase of polycrystalline materials like COFs. The diffraction pattern obtained from a COF sample provides a fingerprint of its crystal structure. For COFs synthesized from 1,3,5-tris(p-formylphenyl)benzene (B54969) and its derivatives, the presence of sharp diffraction peaks in the PXRD pattern is a strong indicator of a well-ordered, crystalline framework. nih.gov

For instance, a fluorine-rich COF, TPTF-COF, synthesized from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene, was shown to be highly crystalline through PXRD analysis. dicp.ac.cn Similarly, a core-shell structured magnetic COF (Fe3O4@COFs) prepared using 1,3,5-tris(p-formylphenyl)benzene exhibited characteristic diffraction peaks, confirming the crystalline nature of the COF shell. nih.gov The positions of the diffraction peaks can be indexed to specific crystallographic planes, and a comparison with simulated patterns from theoretical models can validate the proposed framework structure.

Table 1: Representative PXRD Data for COFs Derived from 1,3,5-Tris(formylphenyl)benzene Analogues

| Material | Precursors | Key PXRD Peak (2θ) | Corresponding d-spacing (Å) | Reference |

| TPTF-COF | 1,3,5-tris(3-fluoro-4-formylphenyl)benzene, 1,3,5-tris(4-aminophenyl)benzene (B174889) | Not specified | Not specified | dicp.ac.cn |

| Fe3O4@COFs | 1,3,5-tris(p-formylphenyl)benzene, 4,4''-diamino-p-terphenyl | Not specified | Not specified | nih.gov |

| COF-LZU1 | 1,3,5-triformylbenzene, 1,4-phenylenediamine | ~2.9° | ~30.5 |

Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline material at the atomic level. While obtaining single crystals of COFs suitable for SCXRD is challenging, the successful growth of such crystals provides unparalleled insight into the precise bond lengths, bond angles, and spatial arrangement of the constituent molecules.

For porous organic cages, which are discrete molecules, obtaining single crystals is often more feasible. A study on a POC formed from the condensation of 1,3,5-triformylbenzene and (1R,2R)-4-cyclohexene-1,2-diamine reported its atomically precise structure determined by SCXRD. This analysis revealed a tetrahedral cage structure and how these cages pack in the solid state to create a porous framework. Although a specific SCXRD study on a cage from this compound was not found, this example with a closely related precursor highlights the power of the technique. The structural information from SCXRD is crucial for understanding the sorption, separation, and catalytic properties of these materials.

Electron Microscopy for Morphological and Nanoscale Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology and nanoscale features of materials derived from this compound.

TEM, on the other hand, allows for the imaging of the internal structure of a material at a much higher resolution. TEM can be used to observe the porous structure of COFs and can even resolve the lattice fringes of the crystalline domains, providing further evidence of their ordered nature. In the study of the Fe3O4@COFs, TEM was used to confirm the core-shell structure, showing the Fe3O4 nanoparticles encapsulated within the COF layer. nih.gov

Table 2: Electron Microscopy Characterization of a COF-based Material

| Material | Precursors | Microscopy Technique | Key Findings | Reference |

| Fe3O4@COFs | 1,3,5-tris(p-formylphenyl)benzene, 4,4''-diamino-p-terphenyl, Fe3O4 nanoparticles | SEM, TEM | Characterization of the core-shell structure and morphology of the magnetic COF composite. | nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. For derivatives of this compound, SEM analysis is often performed on the covalent organic frameworks (COFs) synthesized from these building blocks.

In the case of a related isomer, 1,3,5-Tris(p-formylphenyl)benzene, when used to form a core-shell magnetic COF (Fe3O4@COFs), SEM imaging revealed a spherical, cluster-like structure with a rough surface. researchgate.net This morphology is critical for applications such as solid-phase extraction, where a high surface area is desirable. The introduction of the COF shell onto the magnetic core was confirmed by the change in surface texture observed in the SEM images. researchgate.net

For a derivative, 1,3,5-trimethyl-2,4,6-tris(4-formylphenyl)benzene, its reaction to form a 3D COF, COF-790, was shown to result in a highly crystalline material. figshare.comosti.gov The conformational design of the building units was key to achieving this crystallinity, which would be observable as well-defined structures in SEM images. figshare.comosti.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure and porosity of materials. As with SEM, TEM studies are typically conducted on the polymeric materials derived from this compound and its analogues.

For the Fe3O4@COFs synthesized from the para-isomer, 1,3,5-Tris(p-formylphenyl)benzene, TEM analysis was used to confirm the core-shell structure. researchgate.net These images would typically show the dark, electron-dense Fe3O4 core surrounded by a lighter shell of the COF. The uniformity and thickness of the COF layer can be assessed using this technique, which is essential for ensuring consistent material properties.

The crystalline nature of COFs, such as those that can be synthesized from this compound derivatives, is often further elucidated with TEM. High-resolution TEM can reveal the ordered porous channels within the framework, providing direct evidence of the material's crystallinity and porosity, which are key features for applications in gas storage and separation.

Electrochemical Characterization Methods for Functional Materials

Electrochemical methods are vital for assessing the potential of materials derived from this compound in applications such as energy storage and catalysis.

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to study the redox properties and interfacial charge transfer kinetics of materials. For COFs synthesized from aldehyde-functionalized building blocks like this compound, these methods are crucial for evaluating their performance as electrode materials in supercapacitors and batteries.

In general studies of COFs used as electrode materials, CV reveals that the electrode reactions often involve the reversible structural evolution of carbonyl groups. researchgate.net This process can contribute to pseudocapacitance, which can enhance the energy storage capacity of the material. researchgate.net For a COF-based material, a high capacitance of 375.2 F g⁻¹ at 1 A g⁻¹ has been reported, demonstrating the potential of these materials in energy storage applications. researchgate.net

While specific CV and EIS data for materials derived directly from this compound are not extensively reported, the general principles observed in other COFs would apply. The CV curves would be expected to show redox peaks corresponding to the electrochemical activity of the imine linkages and any unreacted aldehyde groups. EIS would provide information on the charge transfer resistance and ion diffusion within the porous structure of the COF.

Rotating Disk Electrode (RDE) Measurements for Electrocatalysis

Rotating Disk Electrode (RDE) measurements are employed to study the kinetics of electrocatalytic reactions, such as the oxygen reduction reaction (ORR) or hydrogen evolution reaction (HER). COFs derived from 1,3,5-Tris(p-formylphenyl)benzene have been investigated for their potential in photocatalytic hydrogen evolution. ossila.com A two-dimensional semiconducting COF synthesized from this building block showed a hydrogen evolution rate of 2.9 μmol/h. ossila.com

Photophysical Characterization

The photophysical properties of this compound and its derivatives are of interest for applications in sensors, photocatalysis, and optoelectronics.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. For a derivative, 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene, its incorporation into a COF with acrylonitrile (B1666552) linkages resulted in a material with rapid pH-responsive absorption and fluorescence. ossila.com This suggests that the electronic structure, and thus the absorption spectrum, of the parent chromophore is sensitive to its environment and can be tuned through chemical modification. The fluorinated derivative also exhibited a 20% enhancement in fluorescence quantum yield compared to its non-fluorinated counterpart, indicating that substitution can significantly impact the photophysical properties. ossila.com

While a specific UV-Vis spectrum for this compound is not widely published in research literature, related aromatic compounds with aldehyde functionalities exhibit characteristic absorption bands. The expected spectrum would likely show absorptions corresponding to π-π* transitions of the conjugated aromatic system.

Here is a table summarizing the characterization findings for derivatives and related isomers of this compound:

| Compound/Material | Characterization Technique | Key Findings |

| Fe3O4@COFs (from 1,3,5-Tris(p-formylphenyl)benzene) | SEM | Spherical, cluster-like structure with a rough surface. researchgate.net |

| Fe3O4@COFs (from 1,3,5-Tris(p-formylphenyl)benzene) | TEM | Confirmed core-shell structure. researchgate.net |

| COF-790 (from 1,3,5-trimethyl-2,4,6-tris(4-formylphenyl)benzene) | General Characterization | Highly crystalline material. figshare.comosti.gov |

| General COFs (with carbonyl groups) | Cyclic Voltammetry | Electrode reactions involve reversible evolution of carbonyl groups, leading to pseudocapacitance. researchgate.net |

| 2D Semiconducting COF (from 1,3,5-Tris(p-formylphenyl)benzene) | Photocatalysis | Hydrogen evolution rate of 2.9 μmol/h. ossila.com |

| TPTF-COF (from 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene) | UV-Vis/Fluorescence | pH-responsive absorption and fluorescence; 20% enhancement in fluorescence quantum yield over non-fluorinated version. ossila.com |

Fluorescence Spectroscopy for Quantum Yield and Emission Properties

The photoluminescent characteristics of this compound and its derivatives are of significant interest for their potential applications in materials science, particularly in the development of fluorescent sensors and covalent organic frameworks (COFs). Fluorescence spectroscopy serves as a critical tool for quantifying the efficiency of the emission process through quantum yield measurements and for characterizing the nature of the electronic transitions via the emission spectra.

The substitution pattern on the peripheral phenyl rings of the 1,3,5-triphenylbenzene core plays a crucial role in determining the fluorescence properties of these molecules. The introduction of various functional groups can modulate the electronic structure, thereby influencing the absorption and emission wavelengths, as well as the fluorescence quantum yield.

A notable example is the comparative study of COFs synthesized from this compound and its fluorinated derivative, 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene. Research has shown that the incorporation of fluorine atoms into the structure can lead to a significant enhancement of the fluorescence quantum yield. In one study, a COF constructed using the fluorinated building block exhibited a 20% increase in fluorescence quantum yield compared to the analogous COF made from the non-fluorinated this compound. ossila.com This enhancement is attributed to the electron-withdrawing nature of the fluorine atoms, which can alter the energy levels of the molecular orbitals and potentially reduce non-radiative decay pathways.

While specific quantum yield values for the parent this compound are not extensively reported in the available literature, the data from its derivatives and related structures provide valuable insights into its potential emissive properties. The study of these compounds is an active area of research, and the generation of a comprehensive dataset of their photophysical properties is crucial for the rational design of new materials with tailored fluorescence characteristics.

Below are interactive data tables summarizing the available and related photophysical data.

Table 1: Photophysical Properties of this compound and a Fluorinated Derivative in a Covalent Organic Framework (COF)

| Compound/Framework | Relative Quantum Yield Enhancement |

| COF from this compound | Reference |

| COF from 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene | 20% Increase ossila.com |

Theoretical and Computational Investigations of 1,3,5 Tris 3 Formylphenyl Benzene Based Systems

Electronic Structure and Molecular Orbital Theory

Computational studies have elucidated the electronic structure of 1,3,5-Tris(3-formylphenyl)benzene, providing a foundation for understanding its reactivity and photophysical properties. Molecular orbital theory calculations, particularly focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial in this regard.

The electronic properties of TFPB are significantly influenced by its C3-symmetric structure, characterized by a central benzene (B151609) ring connected to three formylphenyl arms. This arrangement leads to a delocalized π-system. The formyl groups, being electron-withdrawing, play a critical role in shaping the molecule's electronic landscape. They lower the energy levels of both the HOMO and LUMO, but the effect is more pronounced on the LUMO, leading to a specific HOMO-LUMO energy gap. This gap is a key determinant of the molecule's electronic and optical properties.

Theoretical calculations have been employed to predict the electronic behavior of COFs synthesized from TFPB. For instance, in a COF constructed from TFPB and 1,4-diaminobenzene, the calculated HOMO and LUMO levels were found to be primarily located on the electron-rich and electron-poor units, respectively. This spatial separation of the frontier orbitals is indicative of the potential for efficient charge separation and transport, which are desirable properties for applications in electronics and photocatalysis.

Reaction Mechanism Studies and Kinetic Modeling

Theoretical investigations have been pivotal in understanding the reaction mechanisms involved in the formation of TFPB-based structures, particularly the Schiff base condensation reaction, which is commonly used to synthesize imine-linked COFs. These studies provide atomistic details of the reaction pathways, transition states, and activation energies, which are often difficult to probe experimentally.

Kinetic modeling, informed by computational results, allows for the prediction of reaction rates and the optimization of synthesis conditions. For example, the formation of imine linkages from TFPB and an amine linker proceeds through a multi-step mechanism involving the formation of a hemiaminal intermediate followed by dehydration. Computational studies can identify the rate-determining step and how factors such as catalysts or solvent affect the reaction kinetics.

Computational Modeling of Framework Architectures and Interactions

The assembly of TFPB into extended, porous frameworks is a primary area of its application. Computational modeling is an indispensable tool for predicting the structure of these frameworks and understanding the non-covalent interactions that govern their assembly and stability.

For instance, DFT optimizations have been used to model the structures of various COFs synthesized from TFPB and different amine linkers. The calculated structures provide insights into the pore geometry and surface area, which are critical parameters for applications in gas storage and separation.

While DFT provides a static picture of the framework structure, molecular dynamics (MD) simulations offer insights into their dynamic behavior. MD simulations can model the flexibility of the framework, the diffusion of guest molecules within the pores, and the structural response to external stimuli such as temperature and pressure.

These simulations have been used to study the breathing and swelling behavior of TFPB-based COFs upon solvent exchange and to understand the mechanism of guest uptake and release. By simulating the trajectories of individual molecules, MD can provide a detailed picture of the host-guest interactions that are crucial for applications in sensing and catalysis.

Prediction of Structure-Property Relationships and Performance Optimization

A key goal of computational modeling is to establish clear structure-property relationships that can guide the design of new materials with enhanced performance. By systematically varying the chemical structure of the building blocks and calculating the resulting properties, researchers can identify promising candidates for specific applications.

Future Research Directions and Emerging Opportunities for 1,3,5 Tris 3 Formylphenyl Benzene

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,3,5-triarylbenzene derivatives is foundational to their application. While methods like the Suzuki coupling reaction are established for isomers like 1,3,5-Tris(p-formylphenyl)benzene (B54969), future efforts must prioritize sustainability and efficiency for the meta-substituted variant. chemicalbook.com

Key opportunities include:

Catalytic Cyclotrimerization: Exploring the nickel-catalyzed cyclotrimerization of the corresponding substituted acetylenes presents a highly atom-economical route. google.com Research into catalyst systems that favor the 1,3,5-isomer over the 1,2,4-isomer and operate under mild, solvent-free conditions would be a significant advancement.

Acid-Catalyzed Condensation: The use of solid acid catalysts, such as acidified montmorillonite (B579905) clays (B1170129), for the self-condensation of acetophenone (B1666503) derivatives offers a green and potentially low-cost synthetic pathway. scielo.org.mx Adapting this one-step method to produce 1,3,5-Tris(3-formylphenyl)benzene could drastically improve synthetic efficiency. scielo.org.mx

Cross-Coupling Innovations: While Suzuki and similar cross-coupling reactions are effective, future work could focus on developing catalysts with higher turnover numbers, utilizing more benign solvent systems, and simplifying purification processes for large-scale production. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Goal |

| Catalytic Cyclotrimerization | High atom economy, potentially fewer steps. | Develop selective catalysts for the 1,3,5-isomer under green conditions. google.com |

| Solid Acid Catalysis | Low-cost, reusable catalysts, environmentally friendly. | Optimize reaction conditions for the condensation of 3-acetylbenzaldehyde (B1583000) precursors. scielo.org.mx |

| Optimized Cross-Coupling | High yields, well-established methodology. | Improve catalyst efficiency and sustainability for large-scale synthesis. chemicalbook.comresearchgate.net |

Exploration of Novel Framework Architectures with Enhanced Complexity and Functionality

The primary application of this compound is as a trigonal linker for porous crystalline materials like Covalent Organic Frameworks (COFs). Future research will move beyond simple homoporous structures to create materials with unprecedented complexity and function.

Heteroporous and Multicomponent COFs: A significant frontier is the design of COFs with multiple, distinct pore sizes and chemical environments. This can be achieved through a "mixed linker" strategy, where this compound is co-condensed with other linkers of different lengths or geometries. researchgate.net Furthermore, multicomponent reactions (MCRs) can be employed to construct robust frameworks with complex, repeating units from three or more simple precursors in one pot. nih.gov This approach allows for the creation of intricate, pre-designed architectures that are inaccessible through traditional methods. nih.gov

Three-Dimensional (3D) Frameworks: While 2D layered COFs are common, the development of robust, interpenetrated, or non-interpenetrated 3D COFs remains a challenge. mdpi.com By carefully selecting complementary building blocks whose geometries direct network formation in three dimensions, it is possible to create 3D COFs with unique topologies and enhanced surface areas. mdpi.com The specific bond angles of the meta-substituted linker are crucial in directing this 3D growth.

Surface-Patterned and Oriented Growth: Controlling the assembly on a substrate level opens pathways to advanced electronics. Research has shown that the interplay between intermolecular forces and molecule-substrate interactions can dictate the formation of highly ordered molecular layers on surfaces like silver or silicon. nih.gov Future work could focus on directing the self-assembly of this compound on various substrates to create precisely patterned 2D materials for molecular electronics. nih.gov

Integration into Hybrid Materials for Multifunctional Applications

The true potential of frameworks derived from this compound may be realized in hybrid materials, where the framework is combined with other functional components to achieve synergistic properties.

Magnetic Core-Shell Composites: A promising direction is the synthesis of core-shell materials, such as Fe₃O₄@COF, where a magnetic nanoparticle core is coated with a porous COF shell. researchgate.net Such materials, synthesized using the para-isomer, have demonstrated excellent performance as reusable adsorbents for solid-phase extraction. researchgate.net Applying this to the meta-isomer could yield magnetically separable catalysts, sensors, or environmental remediation agents.

Polyoxometalate-Organic Frameworks (POMOFs): Integrating polyoxometalates (POMs) as inorganic nodes within a framework built with an organic linker like the carboxylate analogue of this compound can create materials with exceptional electrocatalytic properties. rsc.org Future research could explore the direct integration of POMs with aldehyde-based frameworks for applications in catalysis and energy conversion.

COF-Polymer and COF-Nanoparticle Hybrids: Embedding COFs into polymer matrices can lead to high-performance membranes for gas separation or filtration. Another avenue is the encapsulation of functional nanoparticles, like carbon dots or quantum dots, within the COF pores. This has been shown to create advanced sensing platforms where the COF provides a stable, porous host that enhances the sensitivity and selectivity of the encapsulated sensor. ossila.com

Advanced Post-Synthetic Functionalization Strategies

Post-synthetic modification (PSM) is a powerful tool for introducing functionalities into a pre-formed framework that may not be stable under the initial synthesis conditions. rsc.orgsci-hub.se The aldehyde groups of this compound and the resulting imine linkages in COFs are ideal targets for a wide range of PSM reactions. tcichemicals.com

Linkage Transformation: The imine bonds within a COF are not merely structural; they are chemically active. Future research can explore the quantitative conversion of these imine linkages into more robust chemical groups, such as thiazoles, which can alter the electronic properties and enhance the chemical stability of the framework. sci-hub.se

Pore Wall Engineering: The phenyl rings of the linker itself can be functionalized. Strategies that allow for the covalent modification of the pore walls after the framework has been assembled would allow for the precise tuning of the surface chemistry, enabling applications in highly selective adsorption or heterogeneous catalysis. oup.com

Building Block Exchange: A truly advanced strategy involves leveraging the reversible nature of COF chemistry to perform framework-to-framework transformations. rsc.org In this approach, a pre-synthesized COF can be exposed to a solution of a different linker, leading to the gradual replacement of the original building blocks. sci-hub.se This "building block exchange" could create complex, multi-functional COFs that are impossible to synthesize directly. rsc.orgsci-hub.se

Applications in Next-Generation Technologies (e.g., quantum materials, biomaterials)

The precise, tunable structures enabled by this compound make it a candidate for cutting-edge technologies that are currently in their nascent stages.